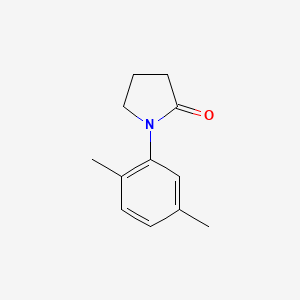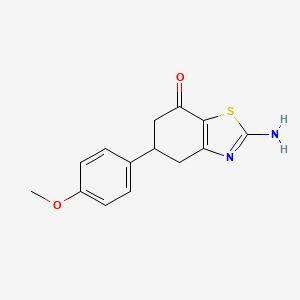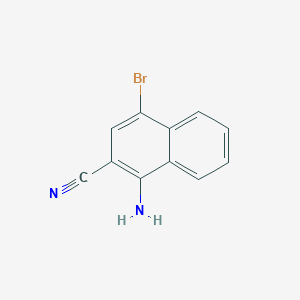
5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-3-furanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-3-furanol, also known as 4-chlorophenyl pyrrolidine-3-carboxylic acid, is a synthetic compound that has been studied for its potential applications in scientific research. It is an important intermediate in the synthesis of several pharmaceuticals, including the anti-inflammatory drug naproxen. It is also used as an intermediate for the synthesis of other drugs, such as the anticonvulsant drug phenytoin and the antifungal drug ketoconazole. In addition, it has been studied for its potential applications in catalysis and in the synthesis of other organic compounds.
Wissenschaftliche Forschungsanwendungen
Microwave Assisted Synthesis and Biological Evaluation
Research by Ravula et al. (2016) on novel pyrazoline derivatives, which include similar structural motifs, highlights the use of microwave-assisted synthesis for creating compounds with potential anti-inflammatory and antibacterial activities. This study emphasizes the efficiency and environmental benefits of microwave irradiation in organic synthesis, offering insights into the synthesis and biological applications of structurally related compounds (Ravula et al., 2016).
Synthetic Routes to Polyhydroxyindolizidines
Izquierdo et al. (1999) explored the synthesis of 4-Octulose derivatives as intermediates in creating polyhydroxyindolizidines, showcasing an innovative approach to complex organic molecules that have significance in medicinal chemistry. This research demonstrates the synthetic versatility of furan derivatives, potentially applicable to "5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-3-furanol" for the development of therapeutic agents (Izquierdo et al., 1999).
Antiviral Activity of Heterocyclic Systems
The study by Hashem et al. (2007) on converting furanones into various heterocyclic systems and evaluating their antiviral activity against viruses such as HAV and HSV-1 underlines the potential of furan derivatives in antiviral drug discovery. This work suggests the possibility of exploring "this compound" for antiviral applications (Hashem et al., 2007).
Chlorophyll Derivatives for Optical Applications
Yamamoto and Tamiaki (2015) synthesized chlorophyll derivatives appending a pyridyl group, investigating their optical properties and protonation. This research provides a foundation for the application of furan and pyrrol derivatives in the development of optoelectronic materials, indicating potential research directions for compounds like "this compound" in the field of materials science (Yamamoto & Tamiaki, 2015).
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-2-pyrrol-1-ylfuran-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2/c15-11-5-3-10(4-6-11)13-9-12(17)14(18-13)16-7-1-2-8-16/h1-9,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQORKULRCLEKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(O2)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


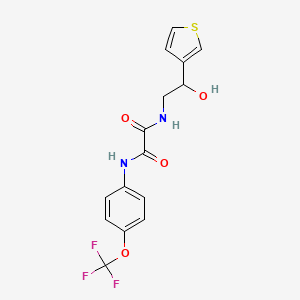
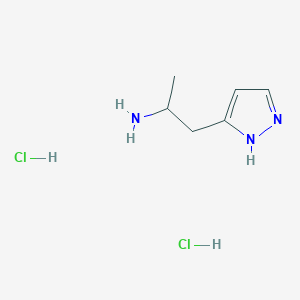
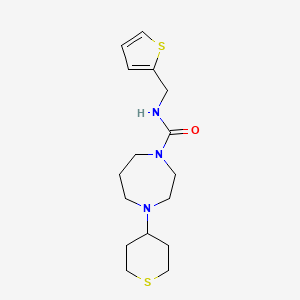
![1-[(4-Chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2887506.png)
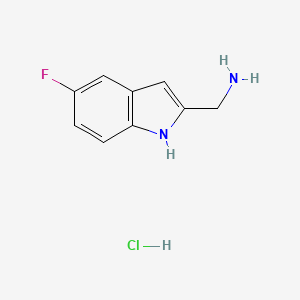
![4-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]oxan-4-ol;dihydrochloride](/img/structure/B2887509.png)
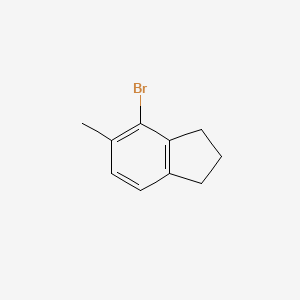
![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2887515.png)
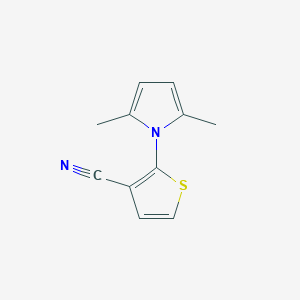
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2887518.png)
